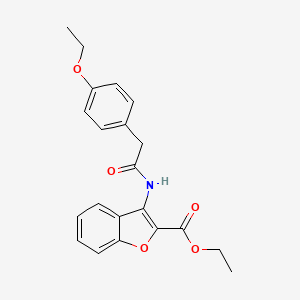

Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate

Description

Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with an acetamido group at position 3 and an ethoxy-substituted phenyl moiety. Benzofuran derivatives are widely studied for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities, owing to their structural mimicry of bioactive natural products .

Properties

IUPAC Name |

ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-3-25-15-11-9-14(10-12-15)13-18(23)22-19-16-7-5-6-8-17(16)27-20(19)21(24)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHFVVSVPGETEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Ethoxyphenylacetamido Group: This step involves the acylation of the benzofuran core with 4-ethoxyphenylacetic acid or its derivatives, using reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Esterification: The final step is the esterification of the carboxylic acid group with ethanol, typically using a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amide nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, bases like pyridine or triethylamine

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Anti-Cancer Activity

Research has demonstrated that Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate exhibits significant anti-cancer properties.

- Study Findings : A study indicated that the compound can induce apoptosis in MCF-7 cancer cell lines, with an IC50 value of approximately 25.72 ± 3.95 μM. In vivo studies on tumor-bearing mice showed that treatment with this compound significantly suppressed tumor growth compared to control groups.

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Morais et al. (2023) | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

Antibacterial and Antifungal Properties

The compound has also been investigated for its antimicrobial activities against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against different strains, indicating moderate to good antimicrobial activity.

| Microorganism | MIC (μM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

Anti-Viral Activity

Preliminary investigations suggest potential anti-viral properties, particularly against the hepatitis C virus (HCV). Molecular docking studies indicated favorable binding affinities to HCV NS5B RNA-dependent RNA polymerase, suggesting a mechanism for inhibiting viral replication.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental models:

- Tumor Growth Suppression : In studies involving tumor-bearing mice, administration of the compound resulted in a statistically significant reduction in tumor size compared to untreated controls.

- Antimicrobial Efficacy : Other studies assessing its antimicrobial properties demonstrated effectiveness against multiple pathogens, with detailed MIC values reported for each strain tested.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzofuran core may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The ethoxyphenylacetamido group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its pharmacological properties.

Comparison with Similar Compounds

Key Structural Differences :

- Substituents : The benzofuran core in this compound is substituted with a cyclohexyl group at position 5 and a methylsulfinyl group at position 3, compared to the acetamido and 4-ethoxyphenyl groups in the target compound.

- Cyclohexyl moieties increase steric bulk, which may reduce solubility but improve target specificity .

Hypothesized Activity : While both compounds share a benzofuran-ester scaffold, the target compound’s 4-ethoxyphenyl group may confer improved antioxidant or estrogen receptor-binding activity compared to the sulfinyl-cyclohexyl analog .

Ethyl 2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methyl-butanoate

Key Structural Differences :

- Core Structure : This compound features an indazole ring instead of benzofuran, with a fluorophenylmethyl substituent.

- Functional Groups: The indazole-3-carbonylamino group replaces the benzofuran-linked acetamido moiety.

Pharmacological Implications : Fluorine substitution often enhances metabolic stability and membrane permeability. However, the indazole core may shift activity toward kinase inhibition (common in anticancer agents) rather than antimicrobial effects associated with benzofurans .

8-Chloro-6-Phenyl-4H-s-Triazolo[4,3-a][1,4]benzodiazepine

Key Structural Differences :

- Heterocyclic System : A triazolobenzodiazepine core replaces the benzofuran scaffold.

- Substituents : Chlorine and phenyl groups dominate, contrasting with the ethoxyphenyl and acetamido groups in the target compound.

Pharmacological Implications: Triazolobenzodiazepines are known for central nervous system (CNS) activity (e.g., anxiolysis). The target compound’s benzofuran-ester structure likely avoids CNS side effects, favoring peripheral therapeutic targets .

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Hypothesized Activity |

|---|---|---|---|---|

| Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate | Benzofuran | 4-Ethoxyphenyl, acetamido, ethyl ester | ~369.4 | Antimicrobial, antitumor |

| Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate | Benzofuran | Cyclohexyl, methylsulfinyl | ~376.5 | Antiviral, enzyme inhibition |

| Ethyl 2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methyl-butanoate | Indazole | 4-Fluorophenylmethyl, carbonylamino | ~413.4 | Kinase inhibition, anticancer |

| 8-Chloro-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine | Triazolobenzodiazepine | Chlorine, phenyl | ~315.8 | CNS modulation (anxiolytic) |

Note: Molecular weights are calculated based on structural formulas; experimental data is unavailable in the provided evidence.

Research Findings and Limitations

- Structural-Activity Relationships (SAR) : The ethoxyphenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to halogenated or sulfinyl analogs .

- Data Gaps: No direct pharmacological or solubility data for the target compound is provided in the evidence. Comparisons rely on structural analogs and established benzofuran pharmacology.

- Contradictions : While benzofurans are generally associated with antimicrobial activity, substituents like ethoxy groups could shift selectivity toward anti-inflammatory or anticancer targets, requiring validation .

Biological Activity

Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure features a benzofuran core linked to an ethoxyphenylacetamido group, which may enhance its biological activity. The IUPAC name for the compound is ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxylate, and it has a molecular formula of C21H21NO5.

| Property | Value |

|---|---|

| Molecular Weight | 365.40 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 274 °C |

| Melting Point | 166-170 °C |

The precise mechanism of action of this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes and receptors, modulating their activity. The presence of the ethoxyphenylacetamido group may improve binding affinity to target proteins, enhancing its pharmacological effects.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities against various microorganisms. In studies, compounds similar to this have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Screening

In a comparative study, several benzofuran derivatives were synthesized and tested against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that derivatives with similar structural motifs exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against these pathogens .

Anticancer Potential

Benzofuran derivatives have also been investigated for their anticancer properties. This compound may possess cytotoxic effects on various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.

Research Findings:

A study highlighted that related benzofuran compounds demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range . These findings suggest a potential application in cancer therapeutics.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with other known benzofuran derivatives:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| Ethyl Benzofuran-2-Carboxylate | 16 | 12 |

| Benzofuran Derivative X | 32 | 20 |

| Ethyl 3-(2-(4-ethoxyphenyl)acetamido)-Benzofuran-2-Carboxylate | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.